N-(3-bromophenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide N-(3-bromophenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 292052-02-9
VCID: VC21439099
InChI: InChI=1S/C17H12BrClN2O2/c1-10-15(17(22)20-12-6-4-5-11(18)9-12)16(21-23-10)13-7-2-3-8-14(13)19/h2-9H,1H3,(H,20,22)
SMILES: CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC(=CC=C3)Br
Molecular Formula: C17H12BrClN2O2
Molecular Weight: 391.6g/mol

N-(3-bromophenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

CAS No.: 292052-02-9

Cat. No.: VC21439099

Molecular Formula: C17H12BrClN2O2

Molecular Weight: 391.6g/mol

* For research use only. Not for human or veterinary use.

N-(3-bromophenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide - 292052-02-9

Specification

CAS No. 292052-02-9
Molecular Formula C17H12BrClN2O2
Molecular Weight 391.6g/mol
IUPAC Name N-(3-bromophenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
Standard InChI InChI=1S/C17H12BrClN2O2/c1-10-15(17(22)20-12-6-4-5-11(18)9-12)16(21-23-10)13-7-2-3-8-14(13)19/h2-9H,1H3,(H,20,22)
Standard InChI Key QAKVVOWIJMHMFM-UHFFFAOYSA-N
SMILES CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC(=CC=C3)Br
Canonical SMILES CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC(=CC=C3)Br

Introduction

Structural Analysis of N-(3-bromophenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Core Structure: 5-methyl-1,2-oxazole-4-carboxamide

The foundation of the target compound is the 5-methyl-1,2-oxazole-4-carboxamide scaffold. This core structure features a five-membered heterocyclic ring with adjacent nitrogen and oxygen atoms, a methyl substituent at position 5, and a carboxamide group at position 4. This arrangement creates a planar system with specific electronic distribution that influences the compound's reactivity and interaction capabilities .

Functional Groups and Substitution Patterns

The target compound features three main functional groups attached to the isoxazole core:

  • A methyl group at position 5, which contributes to steric properties and hydrophobicity

  • A 2-chlorophenyl group at position 3, which introduces an electron-withdrawing effect and potential halogen bonding interactions

  • A carboxamide group at position 4, further substituted with a 3-bromophenyl group, providing additional aromatic character and halogen functionality

This substitution pattern creates a molecule with balanced lipophilic and hydrogen-bonding properties. The positioning of the halogens on different aromatic rings (chlorine at the 2-position of one phenyl ring and bromine at the 3-position of another) creates a unique three-dimensional arrangement that would influence the compound's interaction with potential biological targets .

Structural Comparison with Related Compounds

When comparing the target compound with related structures found in chemical databases, several similarities and differences emerge:

CompoundCore StructurePosition 3 SubstituentPosition 4 SubstituentPosition 5 Substituent
Target Compound1,2-oxazole2-chlorophenylN-(3-bromophenyl)carboxamideMethyl
Compound from Source 1,2-oxazole3-bromophenylN-[(4-chlorophenyl)methyl]carboxamideMethyl
Compound from Source 1,2-oxazole3-bromophenylN-[(thiophen-2-yl)methyl]carboxamideMethyl
Compound from Source 1,2-oxazole2-chlorophenylCarboxylic acidMethyl

As evident from this comparison, the target compound shares structural elements with each of these related molecules but arranges them in a unique configuration. The most significant distinction is the direct attachment of the 3-bromophenyl group to the amide nitrogen in our target compound, whereas the related compounds feature different linking patterns or substituents entirely .

Physicochemical Properties

Molecular Characteristics

Based on its chemical structure and comparison with related compounds, the following molecular characteristics can be predicted for N-(3-bromophenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide:

PropertyPredicted ValueBasis for Prediction
Molecular FormulaC17H12BrClN2O2Derived from structural analysis
Molecular WeightApproximately 391.65 g/molCalculated based on atomic weights
Hydrogen Bond Donors1From NH of carboxamide group
Hydrogen Bond Acceptors4From N and O atoms in structure
Rotatable Bonds3-4Based on structural flexibility
StereochemistryAchiralNo stereogenic centers present

These properties place the compound within the range of drug-like molecules according to Lipinski's Rule of Five, suggesting potential pharmacological relevance. The presence of both halogens (bromine and chlorine) increases the molecular weight but contributes to specific binding interactions that may be valuable in biological systems .

Predicted Physical Properties

Based on comparable isoxazole derivatives, the following physical properties can be estimated:

PropertyPredicted ValueComparison Reference
LogP4.1-4.7Based on similar compound logP of 4.48 and 3.86
LogD4.1-4.7Expected to be similar to LogP at physiological pH
LogSw-4.5 to -5.0Estimated from related compounds
Polar Surface Area46-48 ŲComparable to related compounds (46.6-47.6 Ų)
SolubilityPoorly soluble in water; soluble in organic solventsBased on LogP and structural features
Melting PointLikely 150-200°CEstimated from similar compounds

These predicted properties suggest that N-(3-bromophenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide would exhibit limited water solubility but good lipophilicity, potentially facilitating membrane permeability while potentially requiring formulation strategies to improve aqueous solubility for biological applications .

Chemical Reactivity

The chemical reactivity of the target compound can be predicted based on its functional groups and the known chemistry of isoxazoles:

  • The carboxamide group may undergo hydrolysis under strong acidic or basic conditions to form the corresponding carboxylic acid, similar to the compound in source .

  • The isoxazole ring could potentially undergo ring-opening reactions under specific conditions, particularly through reduction.

  • The aromatic halogen substituents (3-bromophenyl and 2-chlorophenyl) provide sites for potential cross-coupling reactions and nucleophilic aromatic substitution under appropriate conditions.

  • The NH of the carboxamide offers a site for potential alkylation or acylation reactions.

These reactivity patterns suggest that the compound could serve as a valuable intermediate in synthetic chemistry, allowing for further structural modifications and derivatization .

Synthetic Approaches

General Synthetic Routes to Isoxazole Derivatives

The synthesis of isoxazole derivatives typically follows several established pathways:

  • Cycloaddition reactions between nitrile oxides and alkynes

  • Condensation of hydroxylamine with β-dicarbonyl compounds

  • Cyclization of α,β-unsaturated oximes

Structure-Activity Relationships

Influence of Substituents on Activity

The specific substitution pattern in N-(3-bromophenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide would influence its biological and physical properties in predictable ways:

  • The methyl group at position 5 contributes to lipophilicity and provides steric bulk that may influence binding interactions.

  • The 2-chlorophenyl substituent at position 3 introduces electronic effects through the electron-withdrawing chlorine atom and offers potential halogen bonding interactions.

  • The 3-bromophenyl group attached to the carboxamide nitrogen provides additional lipophilicity, possible halogen bonding, and a different electronic distribution compared to the chlorinated phenyl ring.

These structural features create a unique electronic and spatial arrangement that would determine the compound's ability to interact with biological targets or participate in materials applications .

Comparison with Similar Bioactive Compounds

When examining the broader class of isoxazole-containing bioactive compounds, several structure-activity patterns emerge:

  • The position and nature of substituents on the isoxazole ring significantly influence biological activity and selectivity.

  • Halogen substitutions, particularly in aromatic rings, often enhance binding to protein targets and improve metabolic stability.

  • The nature of the linking groups (such as carboxamide in our target compound) plays a crucial role in determining conformational flexibility and hydrogen bonding capabilities.

The target compound shares structural similarities with known bioactive isoxazoles, suggesting potential for comparable activities while its unique substitution pattern may confer novel properties or selectivity profiles .

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